molecular formula C13H22O2 B3054384 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- CAS No. 60068-02-2

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-

Cat. No.: B3054384
CAS No.: 60068-02-2
M. Wt: 210.31 g/mol
InChI Key: SXLMFWKZJWAAIB-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- is an organic compound with a molecular formula of C14H24O2. This compound is a derivative of cyclohexenone, characterized by the presence of a trimethyl group and a 2-methylpropoxy group. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- can be achieved through several methods. One common approach involves the alkylation of 2-cyclohexen-1-one with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the 2-methylpropoxy group onto the cyclohexenone ring. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its structure allows it to engage in conjugate addition with nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the trimethyl and 2-methylpropoxy groups.

    2-Cyclohexen-1-ol: An alcohol derivative of cyclohexenone.

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A related compound used in fragrances.

Uniqueness

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. The presence of the 2-methylpropoxy group enhances its utility in synthetic chemistry and industrial applications, making it a valuable compound in various fields.

Properties

IUPAC Name

2,6,6-trimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-9(2)8-15-11-6-7-13(4,5)12(14)10(11)3/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLMFWKZJWAAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(C1=O)(C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448430
Record name 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60068-02-2
Record name 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 2,6,6-trimethylcyclohexen-1,3-dione (43.6 g) was added to a mixture of benzene (250 ml), isobutanol (50 ml) and PTSA (500 mg) and heated under reflux for 3 hr in conjunction with a Dean and Stark water separator. The reaction was then cooled to room temperature, washed with aqueous sodium carbonate solution and brine and taken to dryness "in vacuo". Distillation of residue through a 6" vacuum jacketed vigreaux column yielded pure 2,6,6-trimethyl-3-isobutoxycyclohex-2-en-1 one (54.6 g) bp 104°-107°.
Name
2,6,6-trimethylcyclohexen-1,3-dione
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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